Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Substitution
The compound features a furan-2-yl substituent, a key regioisomeric decision point. Its direct analog, 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine (CAS 2097950-76-8), differs only in the attachment position of the furan ring. This seemingly subtle change results in a different spatial orientation of the oxygen heteroatom, which is predicted to alter the molecular dipole moment and hydrogen-bonding capabilities . In related imidazo[1,2-b]pyrazole series, such regioisomeric variations have led to significant differences in in vitro potency, with only one isomer displaying an IC50 ≤ 10 µM against a panel of cancer cell lines, highlighting that the furan-2-yl configuration is a non-interchangeable structural determinant [1].
| Evidence Dimension | Regiochemistry (furan attachment position) |
|---|---|
| Target Compound Data | 6-(furan-2-yl) substitution on the imidazo[1,2-b]pyrazole core |
| Comparator Or Baseline | 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine (CAS 2097950-76-8); 6-(furan-3-yl) substitution |
| Quantified Difference | Distinct topological and electronic properties; SAR from related cores shows that only specific regioisomers achieve active conformations (IC50 difference can be >10-fold) [1]. |
| Conditions | Structural and SAR analysis; related imidazo[1,2-b]pyrazole anticancer SAR studies [1]. |
Why This Matters
Procuring the correct regioisomer is critical for SAR campaign continuity, as the furan-2-yl group presents a different pharmacophoric vector than the 3-yl isomer, directly impacting target binding.
- [1] Grosse, S. et al. New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 2014, 84, 718-730. View Source
